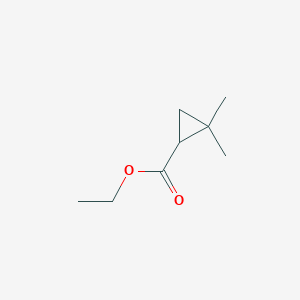

Ethyl 2,2-dimethylcyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQDMPAJKBUQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937396 | |

| Record name | Ethyl 2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16783-11-2 | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16783-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,2-dimethylcyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,2-dimethylcyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 2,2-dimethylcyclopropanecarboxylate" synthesis and characterization

An In-depth Technical Guide: Synthesis and Characterization of Ethyl 2,2-dimethylcyclopropanecarboxylate

Abstract

This compound (EDMCC) is a pivotal chemical intermediate, distinguished by its strained cyclopropane ring which imparts unique reactivity and stereochemical properties. This guide provides an in-depth exploration of the primary synthetic routes to EDMCC and its comprehensive characterization. It is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis who utilize cyclopropane-containing building blocks. We will dissect key synthetic methodologies, including the classic Simmons-Smith cyclopropanation and catalyzed carbene additions, focusing on the mechanistic rationale behind procedural choices. Furthermore, a detailed protocol for the spectroscopic analysis of the target molecule using NMR, IR, and Mass Spectrometry is presented to ensure product validation. This document serves as a practical, field-proven resource, grounding experimental protocols in established chemical principles.

Section 1: Introduction to this compound

Chemical Identity and Properties

This compound is a stable, colorless to pale yellow liquid. The core of its chemical utility lies in the three-membered carbocyclic ring, which is a prevalent motif in a wide array of bioactive molecules. The gem-dimethyl substitution provides steric influence and stability, while the ethyl ester group serves as a versatile handle for further chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 16783-11-2 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2][3] |

| Boiling Point | 112 °C at 10 mmHg | [2] |

| InChI Key | OMQDMPAJKBUQSL-UHFFFAOYSA-N | [1] |

Significance and Applications

The significance of EDMCC stems from its role as a precursor to high-value commercial products. The cyclopropane scaffold is a key structural feature that can enhance metabolic stability and binding affinity in drug candidates.

-

Pharmaceutical Synthesis : EDMCC is a crucial chiral precursor for the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA).[1] This acid is a vital intermediate in the industrial production of Cilastatin , a renal dehydropeptidase inhibitor. Cilastatin is co-administered with certain antibiotics, like imipenem, to prevent their metabolic degradation in the kidneys, thereby enhancing their therapeutic efficacy.[1][4]

-

Agrochemical Industry : The 2,2-dimethylcyclopropanecarboxylate core is the foundational structure for synthetic pyrethroid insecticides , such as permethrin and cypermethrin.[1][5] These compounds are valued for their high potency against insects and low toxicity to mammals. EDMCC derivatives are essential for the synthesis of these widely used crop protection agents.[6]

-

Flavor and Fragrance : Certain derivatives are also used in the formulation of complex aromas and fragrances due to their pleasant, ethereal, and herbaceous odors.[2][7]

Section 2: Synthetic Strategies for EDMCC

The primary challenge in synthesizing EDMCC is the efficient and safe construction of the cyclopropane ring. The choice of method often involves a trade-off between reagent safety, substrate scope, and reaction efficiency.

Method 1: Simmons-Smith Cyclopropanation

This method is a cornerstone of cyclopropane synthesis due to its reliability, stereospecificity, and avoidance of highly hazardous reagents like diazomethane.[8] The reaction involves an organozinc carbenoid, which adds a methylene group across an alkene.

The Simmons-Smith reaction proceeds via the formation of an organozinc intermediate, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[9][10] This carbenoid then approaches the alkene (ethyl 3,3-dimethylacrylate) and delivers the CH₂ group in a concerted fashion, forming the cyclopropane ring. The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[9] A significant improvement, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) instead of the Zn/Cu couple, which often increases reactivity and reproducibility.[9][10]

-

Reactor Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add dry dichloromethane (DCM, 100 mL).

-

Reagent Cooling : Cool the flask to 0 °C in an ice-water bath.

-

Carbenoid Formation : Slowly add diethylzinc (1.0 M solution in hexanes, 22 mL, 22 mmol) to the stirred DCM. Following this, add diiodomethane (1.6 mL, 20 mmol) dropwise via the dropping funnel over 20 minutes. The solution may become cloudy. Stir for an additional 20 minutes at 0 °C.

-

Substrate Addition : Add a solution of ethyl 3,3-dimethylacrylate (1.28 g, 10 mmol) in 20 mL of dry DCM to the carbenoid mixture dropwise over 30 minutes.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching : Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of DCM.

-

Purification : Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[11]

Caption: Catalytic cyclopropanation workflow.

Section 3: Spectroscopic Characterization

Unambiguous identification of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of EDMCC.

-

¹H NMR Analysis : The proton NMR spectrum provides distinct signals confirming the structure. The ethyl ester group presents a characteristic triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (OCH₂). [1]The two methyl groups on the cyclopropane ring are chemically equivalent and appear as a sharp singlet. The two protons on the C3 position of the cyclopropane ring are diastereotopic and will appear as a complex multiplet system.

-

¹³C NMR Analysis : The carbon spectrum will show a signal for the ester carbonyl carbon around 171 ppm. [1]Other key signals include the quaternary C2 carbon of the cyclopropane ring, the C1 and C3 carbons of the ring, the carbons of the ethyl group, and a single peak for the two equivalent methyl groups.

| NMR Data (Predicted) | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |

| Ester -OCH₂ CH₃ | 4.10 (q, J=7.1) | 60.5 |

| Ester -OCH₂CH₃ | 1.25 (t, J=7.1) | 14.3 |

| Ring -C(CH₃ )₂ | 1.15 (s) | 20.0 |

| Ring -C (CH₃)₂ | N/A | 26.0 |

| Ring -C H-COOEt | ~1.5 (m) | 28.0 |

| Ring -C H₂ | ~0.8-1.0 (m) | 18.0 |

| Ester C =O | N/A | 171.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

Key Vibrational Modes : The most prominent feature in the IR spectrum will be a very strong, sharp absorption band around 1725-1735 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the ester. [12]Other important bands include C-H stretching from the alkyl groups just below 3000 cm⁻¹, and two C-O stretching bands in the 1300-1000 cm⁻¹ region. [12]A representative spectrum for a similar compound, ethyl cyclopropanecarboxylate, confirms these assignments. [13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Ionization and Fragmentation : Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 142 . Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 97 , and the loss of the entire carbethoxy group (-•COOCH₂CH₃) to give a fragment at m/z = 69 .

Section 4: Conclusion

This compound is a valuable and versatile chemical building block. Its synthesis is most reliably and safely achieved via the Simmons-Smith reaction or its modifications, which offer excellent control and avoid hazardous reagents. For applications demanding high throughput where appropriate safety infrastructure is in place, catalytic carbene additions remain a viable, high-yield alternative. The structural integrity of the final product can be unequivocally confirmed through a standard suite of spectroscopic analyses, including NMR, IR, and MS. As the demand for complex chiral molecules in pharmaceuticals and agrochemicals grows, the efficient and enantioselective synthesis of EDMCC and its derivatives will continue to be an area of significant scientific and industrial importance.

References

- Google Patents. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate.

-

Mol-Instincts. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl Chrysanthemumate. Retrieved from [Link]

-

MDPI. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylate. Retrieved from [Link]

-

ResearchGate. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]

-

Organic Letters. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropyl)-, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, ethyl ester. Retrieved from [Link]

-

Wiley Online Library. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Retrieved from [Link]

-

MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4229593A - Method to prepare (+)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

- Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.

-

ResearchGate. (2001). Simmons‐Smith Cyclopropanation Reaction. Retrieved from [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). (TRANS)-METHYL-2-ETHYL-2-TRIMETHYLSILOXYCYCLOPROPANE-CARBOXYLATE - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylcyclopropanecarboxylate - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 2-methylcyclopropanecarboxylate - Optional[Vapor Phase IR]. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.

-

PubChem. (n.d.). 1-Ethyl-2,2-dimethylcyclopropane-1-carbonitrile. Retrieved from [Link]

-

Iranian Journal of Chemical Engineering (IJChE). (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Retrieved from [Link]

-

RSC Publishing. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. Retrieved from [Link]

-

PubMed. (2025). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Retrieved from [Link]

-

ResearchGate. (2000). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular cyclization of alkylimidazoles. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate | 97-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl chrysanthemumate | 97-41-6 [chemicalbook.com]

- 8. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 13. Ethyl cyclopropanecarboxylate [webbook.nist.gov]

"Ethyl 2,2-dimethylcyclopropanecarboxylate" chemical properties and reactivity

An In-Depth Technical Guide to Ethyl 2,2-dimethylcyclopropanecarboxylate: Properties, Reactivity, and Synthetic Utility

Introduction

This compound is a pivotal chemical intermediate whose unique structural attributes—a strained three-membered ring coupled with an ester functional group—confer a distinct profile of reactivity. This guide offers a comprehensive exploration of its chemical properties, core reactivity, and significant applications, particularly its role as a foundational building block in the pharmaceutical and agrochemical industries. With a molecular formula of C₈H₁₄O₂, this compound is instrumental in the synthesis of complex, high-value molecules. Its primary industrial and research significance lies in its function as a key precursor to S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA), an essential component for the production of Cilastatin.[1][2][3] Cilastatin is a renal dehydropeptidase inhibitor, co-administered with certain antibiotics to prevent their metabolic degradation.[1][2] Furthermore, this cyclopropane derivative is a cornerstone in the industrial synthesis of synthetic pyrethroid insecticides, such as permethrin and cypermethrin, which are valued for their potent insecticidal activity and low mammalian toxicity.[1][4][5]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and reaction monitoring.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1] |

| Appearance | Colorless to slightly yellow clear liquid[6] |

| Boiling Point | 112 °C at 10 mmHg[6][7] |

| Density | 0.906 - 0.92 g/mL at 25°C[6][7] |

| Refractive Index (n20/D) | ~1.461[6][7] |

Spectroscopic Signature

While actual spectra are instrument-dependent, the expected spectroscopic characteristics provide a reliable fingerprint for structural verification.

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the ethyl ester (a quartet for the -OCH₂- group and a triplet for the -CH₃ group), two singlets for the non-equivalent geminal methyl groups on the cyclopropane ring, and complex multiplets for the protons on the cyclopropane ring itself.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the ester at approximately 170-175 ppm. Additional signals will correspond to the carbons of the ethyl group, the two gem-dimethyl carbons, the quaternary carbon, and the two CH carbons of the cyclopropane ring.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1730 cm⁻¹ due to the C=O stretching vibration of the ester functional group. Other significant bands include C-H stretches for the alkyl groups and C-O stretches associated with the ester linkage.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would likely show the molecular ion peak (M⁺) at m/z = 142, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or other alkyl fragments.

Synthesis and Production

A common and efficient method for the synthesis of this compound involves the cyclopropanation of an appropriate alkene precursor. One established route is the reaction of ethyl 2,2-dimethylacrylate with diazomethane, catalyzed by a transition metal salt such as copper(I) chloride.[1] This reaction proceeds under mild conditions and is well-suited for pharmaceutical intermediate production.

An illustrative synthesis for a related, commercially important derivative, ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate, highlights the core cyclopropanation chemistry.

Experimental Protocol: Synthesis of a Dichlorovinyl Analogue

This procedure demonstrates a typical intramolecular cyclization to form the cyclopropane ring.

Objective: To synthesize ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate.[9]

Materials:

-

Metallic Sodium

-

Anhydrous Ethanol

-

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

-

Diethyl ether

-

Dry Hydrogen Chloride gas

Procedure:

-

In a suitable reaction vessel, dissolve 0.4 parts of metallic sodium in 20 parts of anhydrous ethanol to prepare a sodium ethoxide solution.

-

To this solution, add 2.7 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate.

-

Agitate the mixture under reflux for 2 hours.

-

After the reaction period, dilute the mixture with approximately 50 parts of diethyl ether.

-

Neutralize the solution by bubbling dry hydrogen chloride gas through it, which will precipitate sodium chloride.

-

Remove the precipitated sodium chloride by filtration.

-

Remove the low-boiling point substances (diethyl ether, ethanol) from the filtrate by distillation.

-

Subject the resulting residue to distillation under reduced pressure (0.3 mm Hg) to yield the final product, which has a boiling point of 72-73 °C at this pressure.[9]

This reaction demonstrates a base-induced intramolecular substitution to form the three-membered ring, a common strategy in cyclopropane synthesis.

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay between the ester functional group and the strained cyclopropane ring.

Reactions of the Ester Group

The ester moiety undergoes typical transformations such as hydrolysis, reduction, and nucleophilic substitution.

The hydrolysis of the ethyl ester to 2,2-dimethylcyclopropanecarboxylic acid is arguably its most critical industrial transformation.[1] This reaction can be achieved through standard chemical methods (acid or base catalysis) or, more elegantly, through enzymatic resolution.

Enzymatic Resolution: A significant advancement in this area is the use of lipases for the enantioselective hydrolysis of the racemic ester. This process allows for the production of the optically pure S-(+)-enantiomer of the carboxylic acid, which is the required chiral building block for Cilastatin.[2][3]

Objective: To prepare S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA) by asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE).[2]

Materials:

-

Racemic Ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE)

-

Novozym 435 (immobilized lipase B from Candida antarctica)

-

Potassium phosphate buffer (1 M, pH 7.2)

-

Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Rotary shaker

Procedure:

-

Prepare the reaction medium by mixing the 1 M potassium phosphate buffer (pH 7.2) with 15% (v/v) DMF as a co-solvent to increase substrate solubility.

-

In a 50 mL Erlenmeyer flask, add 10 mL of the prepared buffer/DMF mixture.

-

Add DMCPE to the flask to achieve a final concentration of 65 mmol/L.

-

Add 0.16 g of Novozym 435 (16 g/L) to initiate the reaction.

-

Place the flask on a rotary shaker at 200 rpm and maintain the temperature at 30 °C.

-

Allow the reaction to proceed for 56 hours. Samples can be drawn at regular intervals to monitor progress via gas chromatography (GC) after extraction with ethyl acetate.

-

Upon completion, the S-(+)-DMCPA product can be isolated from the reaction mixture. This protocol achieves a yield of approximately 49.0% with an enantiomeric excess (ee) of 98.7%.[2]

The ester can be readily reduced to the corresponding primary alcohol, (2,2-dimethylcyclopropyl)methanol, using powerful reducing agents.

The standard reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent, typically at low temperatures.[1] This reaction provides access to a different class of cyclopropane-containing building blocks.

Reactions of the Cyclopropane Ring

The inherent strain energy of the cyclopropane ring (~27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, a feature that can be exploited synthetically.[1]

While stable under many conditions, the ring can be opened by strong electrophiles, radical initiators, or under conditions of hydrogenolysis.[1][10][11] The regioselectivity of the ring-opening is often influenced by the substituents on the ring. For instance, reactions with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective ring-opening, yielding functionalized butanedioate derivatives.[10] Such reactions highlight the potential of the cyclopropane ring to act as a masked double bond or a 1,3-dipole equivalent in more complex synthetic strategies.

Conclusion

This compound is a deceptively simple molecule with profound importance in applied organic synthesis. Its dual functionality—a reactive ester handle and a strained, synthetically versatile cyclopropane ring—makes it an invaluable precursor. Its central role in the production of the pharmaceutical agent Cilastatin and a wide range of pyrethroid insecticides underscores its industrial significance. The development of sophisticated protocols, particularly enzymatic resolutions, has further enhanced its value by providing efficient access to enantiomerically pure derivatives, meeting the stringent demands of modern drug development and agrochemical science.

References

-

Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-1-carboxylate. Retrieved from [Link]

-

Wang, P., Zhu, J., & He, J. (2012). Enzymatic Resolution of Racemic Ethyl-2,2- Dimethylcyclopropanecarboxylate To S-(+)-2,2-Dimethylcyclopropanecarboxylic Acid. Biotechnology & Biotechnological Equipment, 26(6), 3413-3418. Retrieved from [Link]

-

Caputo, R., et al. (1993). Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1, (1), 49-53. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate. Retrieved from [Link]

- Shell International Research. (1979). Synthesis of ethyl 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylate.

-

ResearchGate. (n.d.). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Type 2 Ring-Opening Reactions of Cyclopropanated 7-Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-methylcyclopropanecarboxylate. Retrieved from [Link]

-

Gambino, G., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(11), 1756-1763. Retrieved from [Link]

-

Wang, C., et al. (2017). Divergent ring-opening coupling between cyclopropanols and alkynes under cobalt catalysis. Chemical Science, 8(2), 1157-1162. Retrieved from [Link]

-

OUCI. (n.d.). Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile using the nitrile hydratase and amidase of Rhodococcus erythropolis ATCC 25544. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Pyrethroid Insecticides: A Focus on Key Precursors. Retrieved from [Link]

-

Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 256-278. Retrieved from [Link]

-

Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). Ethyl 2-methylcyclopropanecarboxylate - 13C NMR. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Pathways for Pyrethroid Insecticides. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. prepchem.com [prepchem.com]

- 10. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

The Versatile Cyclopropane Core: A Technical Guide to the Mechanism of Action of Ethyl 2,2-dimethylcyclopropanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The ethyl 2,2-dimethylcyclopropanecarboxylate scaffold is a cornerstone in the design of a diverse array of biologically active molecules. Its inherent structural rigidity and metabolic stability, conferred by the strained three-membered ring, make it a privileged motif in medicinal chemistry and agrochemical development. This technical guide provides an in-depth exploration of the mechanisms of action of key derivatives, offering insights into their molecular targets and physiological effects. We will delve into the neurotoxic action of pyrethroid insecticides, the targeted enzyme inhibition by the pharmaceutical agent cilastatin, and the emerging potential of other derivatives in treating complex diseases.

Part 1: Pyrethroid Insecticides - Modulators of Voltage-Gated Sodium Channels

The most prominent application of the this compound core is in the synthesis of pyrethroid insecticides. These synthetic analogues of the natural pyrethrins are potent neurotoxins in insects, exhibiting a high degree of selective toxicity.

Mechanism of Action: Persistent Activation of Sodium Channels

The primary target of pyrethroid insecticides is the voltage-gated sodium channels (VGSCs) in the insect nervous system.[1][2] These channels are crucial for the initiation and propagation of action potentials. Pyrethroids bind to the open state of the VGSCs, delaying their closure.[3] This persistent activation leads to a prolonged influx of sodium ions, causing membrane depolarization, repetitive neuronal firing, and eventual paralysis, often referred to as "knockdown".[2][3]

There are two main classes of pyrethroids, Type I and Type II, distinguished by their chemical structure and the resulting neurotoxic effects.

-

Type I pyrethroids , which lack an α-cyano group, cause rapid, repetitive nerve impulses leading to tremors and hyperexcitability.

-

Type II pyrethroids , containing an α-cyano group, induce a more prolonged opening of the sodium channels, resulting in a longer-lasting membrane depolarization that leads to paralysis and incoordination.

The differential sensitivity between insects and mammals to pyrethroids is attributed to several factors, including differences in the amino acid sequences of the sodium channel subunits, metabolic detoxification pathways, and body temperature.[2]

Signaling Pathway of Pyrethroid Action

Caption: Mechanism of pyrethroid neurotoxicity.

Part 2: Cilastatin - A Specific Inhibitor of Renal Dehydropeptidase I

In the pharmaceutical realm, a key derivative of this compound is cilastatin. This compound has no intrinsic antibacterial activity but plays a crucial role as an enzyme inhibitor in combination with carbapenem antibiotics, most notably imipenem.[4][5]

Mechanism of Action: Protecting Antibiotics from Degradation

Cilastatin is a potent, competitive, and reversible inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules.[4][6] DHP-I is responsible for the hydrolysis and inactivation of imipenem, reducing its therapeutic efficacy.[5]

By binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its plasma concentration and urinary excretion.[4][7] This co-administration ensures that therapeutic levels of the antibiotic are maintained, enhancing its antibacterial activity.

Enzyme Inhibition by Cilastatin

Caption: Cilastatin's inhibition of DHP-I protects imipenem.

Part 3: Expanding Horizons - Other Derivatives and Their Mechanisms

The versatility of the this compound scaffold extends beyond insecticides and enzyme inhibitors. Researchers are actively exploring its potential in other therapeutic areas.

Anticonvulsant Derivatives

Several studies have investigated the anticonvulsant properties of this compound derivatives.[7][8] For example, certain hydrazinecarboxamide derivatives have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[7] While the precise mechanism of action for these compounds is still under investigation, it is hypothesized that they may modulate the activity of ion channels or neurotransmitter systems involved in seizure propagation.[8][9]

c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase is a validated target in cancer therapy, and inhibitors of this enzyme are of significant interest.[10][11] Cyclopropane-containing compounds have emerged as potential c-Met kinase inhibitors.[12] The rigid cyclopropane ring can help to orient the molecule within the ATP-binding pocket of the kinase, leading to potent and selective inhibition. The mechanism of action involves blocking the autophosphorylation of the c-Met receptor, which in turn inhibits downstream signaling pathways that promote cell proliferation, survival, and metastasis.[10][11]

Part 4: Experimental Protocols

To facilitate further research in this area, this section provides outlines of key experimental protocols for evaluating the biological activity of this compound derivatives.

Whole-Cell Voltage-Clamp/Patch-Clamp Assay for Pyrethroid Activity on Insect Neurons

This technique allows for the direct measurement of ion channel activity in isolated insect neurons.

Objective: To characterize the effects of pyrethroid derivatives on the kinetics of voltage-gated sodium channels.

Materials:

-

Isolated insect neurons (e.g., from cockroach or fly)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular and intracellular recording solutions

-

Pyrethroid compound of interest dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

-

Neuron Preparation: Isolate and culture neurons from the desired insect species.

-

Pipette Preparation: Pull and fire-polish glass micropipettes to a resistance of 3-7 MΩ. Fill the pipette with the intracellular solution.

-

Establish Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Recording: Clamp the membrane potential at a holding potential (e.g., -90 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Compound Application: Perfuse the bath with the extracellular solution containing the pyrethroid derivative at the desired concentration.

-

Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the changes in current amplitude, activation and inactivation kinetics, and tail currents to determine the effect of the compound on the voltage-gated sodium channels.[13][14][15]

Spectrophotometric Assay for Dehydropeptidase-I (DHP-I) Inhibition

This assay measures the enzymatic activity of DHP-I and the inhibitory potential of compounds like cilastatin.

Objective: To determine the IC50 value of a test compound for DHP-I.

Materials:

-

Recombinant human DHP-I

-

Substrate (e.g., imipenem)

-

Test compound (e.g., cilastatin)

-

Assay buffer (e.g., MOPS buffer, pH 7.1)

-

UV-transparent 96-well plate

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHP-I enzyme. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 297 nm for imipenem) over time. The rate of decrease in absorbance is proportional to the enzyme activity.[16]

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[17][18][19]

Maximal Electroshock (MES) Seizure Test in Mice

This is a standard in vivo model for screening potential anticonvulsant drugs.

Objective: To evaluate the ability of a test compound to prevent tonic-clonic seizures.

Materials:

-

Male albino mice

-

Electroconvulsometer with corneal electrodes

-

Test compound dissolved or suspended in a suitable vehicle

-

Positive control (e.g., phenytoin)

-

Vehicle control

Procedure:

-

Animal Acclimation: Acclimate the mice to the laboratory environment for several days before the experiment.

-

Compound Administration: Administer the test compound, positive control, or vehicle to different groups of mice via the desired route (e.g., intraperitoneal or oral).

-

Seizure Induction: At the time of expected peak effect of the compound, apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Calculate the percentage of protected animals in each group. A dose-response curve can be generated to determine the median effective dose (ED50).[1][2][4][5]

Part 5: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their stereochemistry and the nature of the substituents on the cyclopropane ring and the ester group.

Pyrethroids:

-

The stereochemistry at C1 and C3 of the cyclopropane ring is critical for insecticidal activity.

-

The nature of the alcohol moiety in the ester group significantly influences potency and selectivity.

-

The presence of an α-cyano group in Type II pyrethroids enhances their potency.

Cilastatin:

-

The specific stereochemistry of the cyclopropane ring and the amino acid side chain is essential for its inhibitory activity against DHP-I.

Anticonvulsants and c-Met Kinase Inhibitors:

-

For these emerging classes of derivatives, the SAR is still being actively investigated. However, initial studies suggest that modifications to the substituents on the cyclopropane ring and the amide/ester linkage can significantly impact their potency and selectivity.[6][7][8][9][12]

Conclusion

The this compound scaffold is a remarkable example of a versatile chemical core that has been successfully exploited to develop a range of important agrochemicals and pharmaceuticals. From the potent neurotoxic effects of pyrethroid insecticides to the specific enzyme inhibition of cilastatin and the emerging potential in anticonvulsant and anticancer therapies, the unique structural features of the cyclopropane ring continue to provide a fertile ground for the design of novel bioactive molecules. A thorough understanding of the mechanisms of action and structure-activity relationships of these derivatives is crucial for the continued development of more effective and selective agents for a variety of applications.

References

- Shafer, T. J., Meyer, D. A., & Crofton, K. M. (2005). Developmental neurotoxicity of pyrethroid insecticides: critical review and future research needs. Environmental Health Perspectives, 113(2), 123–136.

- Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165–181.

- Drusano, G. L. (1988). An overview of the pharmacology of imipenem/cilastatin. Journal of Antimicrobial Chemotherapy, 22 Suppl A, 159–166.

- Norrby, S. R. (1985). Imipenem/cilastatin: rationale for a fixed combination. Reviews of Infectious Diseases, 7 Suppl 3, S447–S451.

- Keynan, S., Hooper, N. M., Felici, A., Amicosante, G., & Turner, A. J. (1995). The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA. Antimicrobial Agents and Chemotherapy, 39(7), 1629–1631.

-

Keeley, L. (2011, October 25). 11. Pyrethroid Action [Video]. YouTube. [Link]

- Zhong, M., Zhang, Y., & He, X. (2014). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Chemical Biology & Drug Design, 84(2), 234–241.

- Liu, J., Gong, Y., Shi, J., Hao, X., Wang, Y., Zhou, Y., Hou, Y., Liu, Y., Ding, S., & Chen, Y. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244.

- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106.

- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.

- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2011). Targeting MET in cancer: rationale and progress.

- Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer therapeutic target. Nature Reviews Clinical Oncology, 9(6), 314–326.

- Carter, C. E., & Greenstein, J. P. (1946). Spectrophotometric determination of dehydropeptidase activity in normal and neoplastic tissues.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Wikipedia. (2023, December 1). c-Met inhibitor. In Wikipedia. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

- Pichon, Y., & Pelhate, M. (1991). Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones. The Journal of Experimental Biology, 163, 65–80.

- Lapied, B., Grolleau, F., & Sattelle, D. B. (1990). Deltamethrin and pyrethroid resistance.

- Zhang, J., Yang, Y., Li, Y., Wang, Y., Li, S., & Zhang, Y. (2023). Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src. Acta Pharmaceutica Sinica B, 13(11), 4753–4761.

- Li, Y., Li, X., Yang, J., Wang, Y., & Li, S. (2022). Computational study on novel natural inhibitors targeting c-MET. Medicine, 101(35), e30277.

- Johansson, E. (2009).

- Keynan, S., Hooper, N. M., Felici, A., Amicosante, G., & Turner, A. J. (1995). The renal membrane dipeptidase (dehydropeptidase I) inhibitor, cilastatin, inhibits the bacterial metallo-beta-lactamase enzyme CphA. Antimicrobial Agents and Chemotherapy, 39(7), 1629–1631.

- Ishikawa, T., & Okubo, Y. (2021). In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives. Brain Sciences, 11(7), 879.

- Katz, B., Gutorov, R., Rhodes-Mordov, E., Hardie, R. C., & Minke, B. (2017). Electrophysiological Method for Whole-cell Voltage Clamp Recordings from Drosophila Photoreceptors. Journal of Visualized Experiments, (124), 55627.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globethesis.com [globethesis.com]

- 7. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are c-Met inhibitors and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. Spectrophotometric determination of dehydropeptidase activity in normal and neoplastic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

Ethyl 2,2-Dimethylcyclopropanecarboxylate: A Technical Guide to a Versatile Chiral Building Block

Foreword: The Strategic Value of Strained Rings in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the pursuit of molecular complexity and stereochemical precision is paramount. Small, strained carbocycles, particularly the cyclopropane ring, have emerged as privileged motifs. Their unique conformational rigidity and electronic properties can impart significant advantages to bioactive molecules, including enhanced metabolic stability, improved binding affinity, and novel pharmacological profiles. Ethyl 2,2-dimethylcyclopropanecarboxylate, a deceptively simple ester, represents a cornerstone chiral building block that provides access to this valuable chemical space. This guide offers an in-depth perspective on its synthesis, chiral resolution, and strategic application, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of the Racemic Precursor: A Foundation of Quality

The journey to enantiopure materials begins with a robust and scalable synthesis of the racemic starting material. The most common and efficient method for preparing this compound is the transition-metal-catalyzed reaction of ethyl diazoacetate (EDA) with 2-methylpropene (isobutylene).

Causality in Catalyst Selection: Rhodium vs. Copper

While both copper and rhodium complexes can catalyze this cyclopropanation, dirhodium(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), are often preferred. The choice is dictated by the need for a clean, high-yielding reaction with minimal side products. Rhodium carbenes are highly effective for carbene transfer to the electron-rich double bond of isobutylene.[1] The reaction proceeds via the in-situ formation of a rhodium carbene intermediate from EDA, which then adds across the alkene.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanations with ethyl diazoacetate.[1][2] It is designed as a self-validating system where careful control of addition rates and temperature ensures high yield and purity.

Materials:

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

2-Methylpropene (isobutylene), condensed and cooled

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reactor Setup: A flame-dried, multi-necked flask is equipped with a magnetic stirrer, a dropping funnel (for EDA), a cold finger condenser charged with dry ice/acetone, and an argon inlet.

-

Catalyst and Alkene: The flask is charged with Rh₂(OAc)₄ (approx. 0.1 mol%) and anhydrous DCM. The vessel is cooled to -10 °C.

-

Isobutylene Addition: Cooled, liquefied isobutylene (2.0-3.0 equivalents) is carefully transferred to the reaction vessel.

-

EDA Addition: Ethyl diazoacetate (1.0 equivalent), diluted in DCM, is added dropwise via the dropping funnel over several hours. The slow addition is critical to maintain a low concentration of the diazo compound, preventing dimerization and ensuring safety.[1] The reaction is typically exothermic, and the addition rate should be controlled to maintain the internal temperature below 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis for the disappearance of EDA.

-

Workup: Upon completion, the reaction mixture is allowed to warm to room temperature, and nitrogen is bubbled through the solution to remove any excess isobutylene. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield racemic this compound as a colorless liquid.

Caption: Racemic synthesis workflow.

Accessing Chirality: The Power of Enzymatic Kinetic Resolution

For applications in stereospecific synthesis, the separation of the racemic ester into its constituent enantiomers is essential. Enzymatic kinetic resolution (EKR) stands out as a mild, cost-effective, and highly selective method.[3][4]

The Principle of Lipase-Catalyzed Hydrolysis

Lipases, particularly the immobilized Candida antarctica lipase B (commonly known as Novozym 435), are exceptionally effective for this transformation.[1] These enzymes are serine hydrolases that operate via a catalytic triad (serine, histidine, aspartate). The mechanism involves the formation of a covalent acyl-enzyme intermediate. The chirality of the enzyme's active site leads to a significant difference in the rate of hydrolysis for the (R)- and (S)-enantiomers of the ester. In the case of this compound, the lipase preferentially hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester largely unreacted.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kjdb.org [kjdb.org]

A Technical Guide to the Biological Activity of Cyclopropanecarboxylate Scaffolds and Their Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a small yet structurally significant carbocycle, is a cornerstone motif in modern medicinal chemistry and agrochemical development.[1] Its inherent ring strain and rigidity impart unique conformational constraints and metabolic stability to molecules, making it a valuable bioisostere for various functional groups.[2][3] This guide focuses on the diverse biological activities stemming from precursors of Ethyl 2,2-dimethylcyclopropanecarboxylate, a pivotal chemical intermediate. We will explore the synthesis of this core scaffold and its subsequent elaboration into classes of compounds with potent biological effects. The primary activities discussed include the neurotoxic insecticidal action of pyrethroids, the antimicrobial and antifungal properties of novel amide derivatives, the targeted enzyme inhibition exemplified by the cilastatin precursor, and emerging applications in oncology. By synthesizing field-proven insights with mechanistic data, this document serves as an in-depth resource for professionals engaged in the discovery and development of bioactive molecules leveraging the unique cyclopropane scaffold.

Introduction: The Strategic Value of the Cyclopropane Moiety in Drug Discovery

The cyclopropane ring, despite its simple three-carbon structure, offers profound advantages in the design of bioactive compounds. Its unique electronic properties and strained bond angles create a rigid structure that can lock a molecule into a specific, bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.[2] This conformational restriction is a powerful tool for optimizing drug-target interactions and minimizing off-target effects.[4]

Furthermore, the cyclopropyl group is often used as a bioisostere for double bonds or other larger groups, improving physicochemical properties.[3] A key advantage is its contribution to metabolic stability. The ring is generally resistant to common metabolic degradation pathways that affect more flexible alkyl chains, which can lead to a longer in vivo half-life for a drug, permitting less frequent dosing and improving patient compliance.[2] The diverse biological activities observed in natural and synthetic cyclopropane-containing compounds—ranging from enzyme inhibition to antimicrobial, antiviral, and antitumor effects—underscore the immense potential of this scaffold in pharmaceutical research.[1][5]

The Central Precursor: this compound

This compound is a critical chemical intermediate that serves as the foundational building block for several commercially significant products.[6] Its structure, featuring a gem-dimethyl substitution on the cyclopropane ring, is an essential feature for the biological activity of many of its derivatives.[7]

This compound's two most prominent applications are:

-

Pyrethroid Insecticides: It is an indispensable precursor in the industrial synthesis of photostable pyrethroids such as permethrin and cypermethrin, which are widely used in agriculture and public health.[6][8]

-

Pharmaceutical Synthesis: The chiral carboxylic acid derived from this ester, specifically S-(+)-2,2-dimethylcyclopropanecarboxylic acid, is the key intermediate in the production of Cilastatin.[6][9] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation and enhance its therapeutic efficacy.[6][9]

Synthesis of the Cyclopropanecarboxylate Core

The construction of the cyclopropane ring is a fundamental step in accessing these bioactive molecules. A common and efficient method involves the catalytic cyclopropanation of an alkene. For instance, this compound can be synthesized via the reaction of ethyl 2,2-dimethylacrylate with diazomethane, catalyzed by a copper(I) salt. Other established methods include the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, and various other metal-catalyzed reactions with diazo compounds that allow for high efficiency and stereoselectivity.[10][11]

Caption: Derivation of pyrethroid insecticides.

Antimicrobial and Antifungal Properties

Recent research has focused on developing novel cyclopropane-containing compounds as antimicrobial agents. By employing active splicing methods, researchers have introduced amide and aryl groups into the cyclopropane scaffold, generating new derivatives with promising activity. [3][12]

-

Antibacterial and Antifungal Spectrum: Studies have demonstrated that certain amide derivatives of cyclopropane exhibit moderate inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. [12]Furthermore, significant antifungal activity has been observed against Candida albicans. [3][13]* Mechanism of Action: While the exact mechanisms are still under investigation, molecular docking studies suggest a potential mode of antifungal action. Several active compounds show a good binding affinity for the CYP51 protein (lanosterol 14-α-demethylase), a key enzyme in fungal ergosterol biosynthesis and a validated antifungal drug target. [3][13]

Compound Class Target Organism MIC₈₀ (μg/mL) Reference Cyclopropane Amide Deriv. (F5, F9) Staphylococcus aureus 32 - 64 [12] Cyclopropane Amide Deriv. (F9, F31) Escherichia coli 32 - 64 [12] | Cyclopropane Amide Deriv. (F8, F24) | Candida albicans | 16 | [13]|

Enzyme Inhibition

The constrained nature of the cyclopropane ring makes it an excellent scaffold for designing specific enzyme inhibitors.

-

Renal Dehydropeptidase Inhibition: As previously mentioned, (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is the essential precursor for Cilastatin. [9]In a clinical setting, certain potent antibiotics, such as imipenem, are rapidly metabolized in the kidneys by dehydropeptidase-I, leading to low urinary concentrations and potential nephrotoxicity. Cilastatin acts as a selective and reversible inhibitor of this enzyme, preventing the antibiotic's degradation. This inhibition enhances the antibiotic's efficacy and safety profile. [6][9]* Monoamine Oxidase (MAO) Inhibition: The broader utility of the cyclopropane ring in enzyme inhibition is exemplified by tranylcypromine (trans-2-phenylcyclopropylamine). This compound is a potent, irreversible inhibitor of monoamine oxidase (MAO) and has been used as an antidepressant drug. Its mechanism involves the oxidation of the amine to a cyclopropyliminium ion, which then acts as an alkylating agent within the enzyme's active site. [5]

Caption: Mechanism of antibiotic protection by Cilastatin.

Anticancer and Antiviral Potential

The cyclopropane moiety is increasingly being incorporated into molecules designed for oncology. Several cyclopropane-containing derivatives have demonstrated promising cytotoxic and inhibitory activities against various cancer-related targets. [14]

-

Kinase Inhibition: Certain pharmaceutical compounds containing the cyclopropane ring have shown inhibitory activity against receptor tyrosine kinases such as MET and vascular endothelial growth factor receptor 2 (VEGFR-2). [10][15]Additionally, they have exhibited cytotoxicity by inhibiting the epidermal growth factor receptor (EGFR), including mutant forms associated with drug resistance. [14][10]* Antiviral Activity: The cyclopropane ring is a feature in a number of compounds reported to have antiviral activities, highlighting another avenue for therapeutic development based on this versatile scaffold. [1][14]

Experimental Design & Protocols

To validate the biological activity of newly synthesized cyclopropane derivatives, robust and standardized experimental protocols are essential. The following is a representative protocol for assessing antimicrobial activity.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Microdilution Assay)

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC), specifically the MIC₈₀ (the minimum concentration required to inhibit 80% of microbial growth), for test compounds against bacterial and fungal strains. [3][12] Materials:

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) [3]* Negative control (DMSO/media)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum: Culture the microbial strain overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound across the wells of the 96-well plate using the broth medium to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound, positive control, and negative control.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

Data Acquisition: After incubation, measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the negative control. The MIC₈₀ is determined as the lowest concentration of the compound that inhibits at least 80% of the microbial growth.

Caption: Workflow for antimicrobial microdilution assay.

Conclusion and Future Perspectives

The precursors and derivatives of this compound represent a rich and versatile chemical space for the development of bioactive compounds. From their well-established, dominant role in highly effective pyrethroid insecticides to their critical function in clinically important enzyme inhibitors like Cilastatin, the utility of this scaffold is undeniable.

Emerging research continues to uncover new potential. The promising antimicrobial, antifungal, and anticancer activities of novel derivatives suggest that the full therapeutic potential of the cyclopropane core is yet to be realized. Future efforts should focus on expanding chemical libraries through innovative synthetic methodologies, exploring new biological targets, and elucidating the mechanisms of action for these potent molecules. The unique structural and metabolic advantages conferred by the cyclopropane ring ensure that it will remain a high-value motif in the ongoing quest for safer and more effective therapeutic and agrochemical agents.

References

-

Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]

-

Millanvois, A., Lakhal, A., Ollivier, C., & Fensterbank, L. (2025). Cyclopropyl‐Substituted Trialkoxysilanes and their Related Bis(catecholato)silicates: Preparation, Characterization and Reactivity. Zeitschrift für anorganische und allgemeine Chemie. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. Retrieved from [Link]

-

National Library of Medicine. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. Retrieved from [Link]

-

Tanabe, Y., et al. (2019). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules, 24(6), 1059. Retrieved from [Link]

-

Sugiyama, T., Kobayashi, A., & Yamashita, K. (1973). Configurational Relationship between Substituents on Cyclopropane Ring of Pyrethroids and Their Insecticidal Toxicity. Bioscience, Biotechnology, and Biochemistry, 37(7), 1497-1503. Retrieved from [Link]

-

Kumar, A. K., et al. (2023). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Retrieved from [Link]

-

Ibragimov, B. T., et al. (2021). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cyсlopropane and Cyclobutane Fragment. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Jeschke, P. (2017). Discovery and development of pyrethroid insecticides. Pest Management Science, 73(5), 813-822. Retrieved from [Link]

-

ResearchGate. (2021). Spatial Structure and Antimicrobial Activity of Cyclopropane Derivative of Limonene. ResearchGate. Retrieved from [Link]

-

Sadyrbekov, D., et al. (2018). Spatial structure and antimicrobial activity of cyclopropane derivative of limonene. Natural Product Communications, 13(4), 387-388. Retrieved from [Link]

-

A-Alpha Bio. (2024). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate. Retrieved from [Link]

-

Salaun, J., & Baird, M. S. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved from [Link]

-

MDPI. (2019). Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. Molecules, 24(6), 1059. Retrieved from [Link]

-

Barlow, F., et al. (1971). Insecticidal activity of the pyrethrins and related compounds IV.—Essential features for insecticidal activity in chrysanthemates and related cyclopropane esters. Pesticide Science, 2(3), 115-118. Retrieved from [Link]

-

Salaün, J., & Baird, M. S. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. FCT NOVA. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4085. Retrieved from [Link]

-

Carlier, P. R., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(12), 1835-1842. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate. Retrieved from [Link]

-

Wang, D., et al. (2023). Dynamic Roles of Insect Carboxyl/Cholinesterases in Chemical Adaptation. Insects, 14(2), 185. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2,2,2-trichloroethyl)-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). IE46643B1 - Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor.

- Google Patents. (n.d.). US4358459A - Cyclopropane carboxylic acid and process for their production and use.

- Google Patents. (n.d.). GB2120236A - Halogenated esters of cyclopropane carboxylic acids and their use as pesticides.

-

Ukrudo, I. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 27(21), 7247. Retrieved from [Link]

-

Gonzalez, J., et al. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Omega, 7(49), 44673-44686. Retrieved from [Link]

-

MDPI. (2023). Organic Compounds with Biological Activity. Compounds. Retrieved from [Link]

-

National Library of Medicine. (2012). Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. benchchem.com [benchchem.com]

- 7. sci-hub.box [sci-hub.box]

- 8. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Genesis and Evolution of a Key Synthetic Building Block: A Technical Guide to Ethyl 2,2-dimethylcyclopropanecarboxylate

In the landscape of organic synthesis, certain molecules, though structurally unassuming, emerge as pivotal intermediates in the creation of complex and vital compounds. Ethyl 2,2-dimethylcyclopropanecarboxylate is a prime example of such a molecule, a cornerstone in the development of both life-saving pharmaceuticals and essential agrochemicals. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this versatile cyclopropane derivative, tailored for researchers, scientists, and professionals in drug development.

Historical Context: From Natural Insecticides to Synthetic Analogues

The story of this compound is intrinsically linked to the fascinating history of pyrethroid insecticides. For centuries, the powdered flower heads of Chrysanthemum cinerariifolium and Chrysanthemum coccineum were used as natural insecticides.[1] The active insecticidal compounds, known as pyrethrins, were isolated and their structures elucidated in the early 20th century through the groundbreaking work of Hermann Staudinger and Leopold Ružička.[1] Their research, published in 1924, revealed that pyrethrins are esters of a cyclopropanecarboxylic acid, which they named chrysanthemic acid.[2]

This foundational understanding paved the way for the development of synthetic analogues with improved stability and efficacy. A significant milestone was the first synthesis of a synthetic pyrethroid, allethrin, in 1949 by Milton S. Schechter and Frederick B. LaForge.[3][4] These early synthetic efforts established the importance of the cyclopropane ring as a key pharmacophore for insecticidal activity. This compound, a simplified analogue of the chrysanthemic acid core, emerged from this lineage as a crucial building block for a new generation of synthetic pyrethroids.

A Pivotal Role in Pharmaceutical Synthesis: The Cilastatin Connection

Beyond its significance in agrochemicals, this compound is a critical starting material in the synthesis of Cilastatin .[5] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation in the kidneys, thereby enhancing its efficacy.[6]

The key chiral intermediate for Cilastatin synthesis is (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.[7] Racemic this compound serves as the precursor to this vital component, with subsequent enzymatic resolution being a key step to isolate the desired enantiomer.

Synthetic Methodologies: A Journey of Innovation

The synthesis of this compound has evolved significantly from early methods to modern, highly efficient catalytic processes.

Early Approaches: Intramolecular Cyclization

One of the earlier methods for constructing the cyclopropane ring of related molecules involved an intramolecular cyclization reaction. A representative example is the synthesis of ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropane-carboxylate, where a trichloro-hexenoate derivative is treated with a base like sodium ethoxide in ethanol to induce ring closure.[8]

Conceptual Workflow of Intramolecular Cyclization

Caption: Intramolecular cyclization to form a cyclopropane ring.

While effective for certain derivatives, these methods often require harsh conditions and may not be as versatile as modern catalytic approaches.

Modern Catalytic Methods: The Advent of Transition Metal Catalysis

The development of transition metal-catalyzed cyclopropanation reactions revolutionized the synthesis of cyclopropanes, offering milder conditions, higher yields, and greater control over stereochemistry.

Copper catalysts have been widely employed for the cyclopropanation of alkenes with diazo compounds. A common approach for the synthesis of this compound involves the reaction of an appropriate alkene with ethyl diazoacetate in the presence of a copper catalyst, such as copper(I) chloride.[5]

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Alkene Substrate | Carbene Source | Typical Yield | Key Advantages |

| Copper(I) Chloride | Isobutylene | Ethyl Diazoacetate | Good | Cost-effective, readily available catalyst. |

| Rhodium(II) Octanoate | Isobutylene | Ethyl Diazoacetate | High to Excellent | High efficiency and selectivity.[9] |

| Chiral Rhodium(I) Complexes | Substituted Styrenes | Ethyl Diazoacetate | Good to High | Enables asymmetric synthesis for enantiomerically enriched products.[10] |

Rhodium catalysts, particularly dirhodium tetracarboxylates, are highly effective for cyclopropanation reactions and often provide superior yields and selectivities compared to copper-based systems.[9] The mechanism generally involves the formation of a rhodium carbenoid intermediate, which then reacts with the alkene in a concerted manner.[9] Chiral rhodium catalysts have also been developed to achieve asymmetric cyclopropanation, leading to enantiomerically enriched products.[10][11]

Experimental Protocol: Rhodium-Catalyzed Synthesis of this compound

Objective: To synthesize this compound via a rhodium-catalyzed cyclopropanation of isobutylene with ethyl diazoacetate.

Materials:

-

Rhodium(II) octanoate dimer [Rh₂(oct)₄]

-

Dichloromethane (anhydrous)

-

Isobutylene (condensed)

-

Ethyl diazoacetate (EDA)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel is charged with a catalytic amount of Rh₂(oct)₄ (e.g., 0.1 mol%) and anhydrous dichloromethane.

-

The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A known excess of isobutylene is condensed into the reaction flask.

-